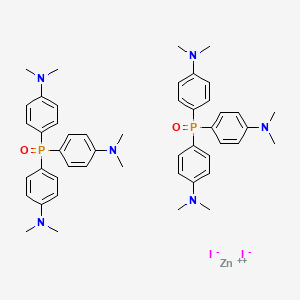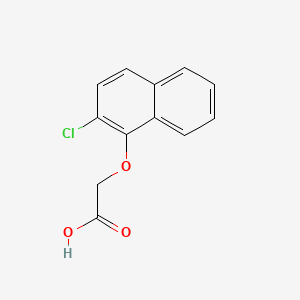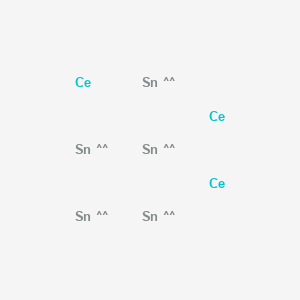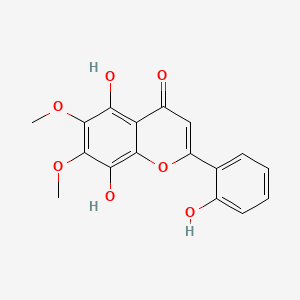
5,8,2'-Trihydroxy-6,7-dimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,2’-Trihydroxy-6,7-dimethoxyflavone is a naturally occurring flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities. This compound is characterized by its molecular formula C17H14O7 and a molecular weight of 330.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,2’-Trihydroxy-6,7-dimethoxyflavone typically involves the use of various organic reactions. One common method includes the condensation of appropriate phenolic compounds followed by methylation and hydroxylation steps. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the formation of the flavone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5,8,2’-Trihydroxy-6,7-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone into its corresponding dihydroflavone.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and substituted flavone derivatives. These products can exhibit different biological activities and properties .
Scientific Research Applications
5,8,2’-Trihydroxy-6,7-dimethoxyflavone has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound is investigated for its antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5,8,2’-Trihydroxy-6,7-dimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5,7,2’-Trihydroxy-6,8-dimethoxyflavone: Similar in structure but differs in the position of hydroxyl and methoxy groups.
5,6,4’-Trihydroxy-3,7-dimethoxyflavone: Another related compound with different substitution patterns.
Uniqueness
5,8,2’-Trihydroxy-6,7-dimethoxyflavone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. This distinct structure allows it to interact with different molecular targets and exhibit unique pharmacological properties .
Properties
CAS No. |
77056-21-4 |
|---|---|
Molecular Formula |
C17H14O7 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
5,8-dihydroxy-2-(2-hydroxyphenyl)-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-5-3-4-6-9(8)18)24-15(12)14(21)17(16)23-2/h3-7,18,20-21H,1-2H3 |
InChI Key |
BYGRZBWUKYXRHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


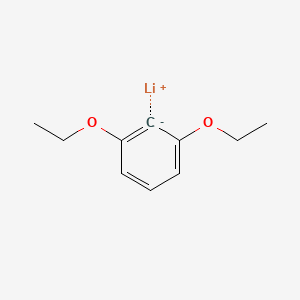
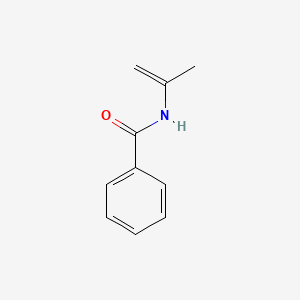
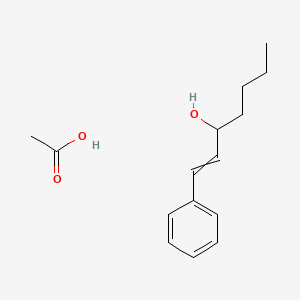
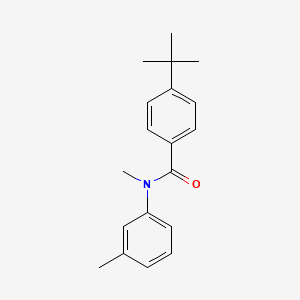

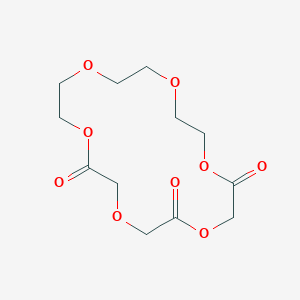
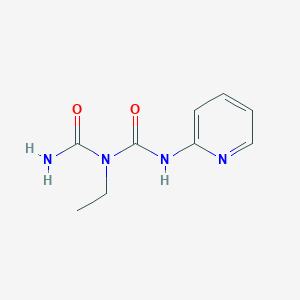
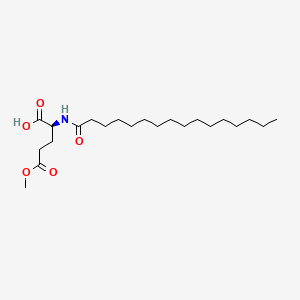
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)

